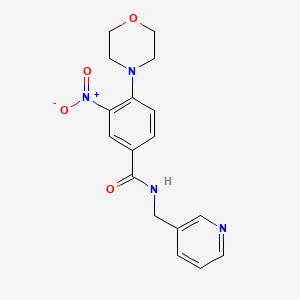![molecular formula C21H17N3O3 B4409455 2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4409455.png)
2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
Descripción general
Descripción
2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as PBOX-15, is a benzamide derivative that has been studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules. This disrupts the mitotic spindle and leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anticancer activity in vitro and in vivo. In addition to its inhibitory effect on tubulin polymerization, this compound has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its specificity for cancer cells. This compound has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One area of focus could be the development of more soluble analogs of this compound that can be administered in vivo. Another direction could be the investigation of combination therapies involving this compound and other anticancer agents. Additionally, further studies could be conducted to explore the potential of this compound in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which are also associated with abnormal tubulin polymerization.
Aplicaciones Científicas De Investigación
2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. This compound has also been investigated for its ability to sensitize cancer cells to radiation therapy and chemotherapy. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-methoxy-3-methyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-5-3-7-16(19(13)26-2)20(25)23-15-8-9-18-17(11-15)24-21(27-18)14-6-4-10-22-12-14/h3-12H,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQVVQNYTRUKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(allyloxy)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4409395.png)
![1-(4-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4409402.png)
![4-[(3,4-dichlorobenzoyl)amino]phenyl propionate](/img/structure/B4409413.png)
![1-[4-(2-allyl-6-chlorophenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4409415.png)
![1-[2-(4-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4409421.png)
![1-({[5-(3-chlorophenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride](/img/structure/B4409436.png)



![4-{3-[2-(allyloxy)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4409460.png)
![4-(4-{2-[(2-furylmethyl)amino]ethoxy}phenyl)-2-butanone hydrochloride](/img/structure/B4409465.png)
![methyl 4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4409476.png)
![5-chloro-2-{2-[2-(4-methylpiperazin-1-yl)ethoxy]ethoxy}benzaldehyde hydrochloride](/img/structure/B4409487.png)